

Application Notes: The Use of Anti-Hyperglycemic Agents in 3D Pancreatic Organoid Models

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Compound of Interest

Compound Name: Anti-hyperglycemic agent-1

Cat. No.: B12407829

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Introduction

Three-dimensional (3D) pancreatic organoid models are revolutionizing the study of pancreatic biology and disease, offering a more physiologically relevant system compared to traditional 2D cell cultures. These "mini-organs" grown in vitro recapitulate the cellular architecture and function of the native pancreas, making them invaluable tools for disease modeling, drug screening, and personalized medicine, particularly in the context of diabetes and pancreatic cancer.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of a representative anti-hyperglycemic agent, Metformin, in 3D pancreatic organoid models. Metformin is a widely prescribed first-line therapy for type 2 diabetes, and its effects on pancreatic cells are of significant research interest.

Mechanism of Action of Metformin

Metformin primarily acts by decreasing hepatic glucose production and improving insulin sensitivity in peripheral tissues. In the context of pancreatic cancer, studies suggest that metformin may exert anti-tumor effects by reducing the migratory ability of pancreatic stellate cells (PSCs) through the downregulation of matrix metalloproteinase-2 (MMP2).[6] Furthermore, in 3D co-culture models of patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids and PSCs, metformin has been shown to attenuate the expression of genes related to cancer stemness.[2][7]

Quantitative Data Summary

The following table summarizes the quantitative effects of Metformin on 3D pancreatic organoid models based on published literature.

| Parameter Assessed | Organoid Model | Metformin Concentration | Result | Reference |
|---------------------------|--------------------------------------|-------------------------|------------------------------------------------|-----------|
| Cell Viability | PDAC Organoids | 10 μ M | No significant difference compared to control. | [7] |
| Cytotoxicity | PDAC Organoids | 10 μ M | No significant difference compared to control. | [7] |
| Cell Proliferation | PDAC Organoids | 10 μ M | No significant difference compared to control. | [7] |
| Gene Expression (LGR5) | PDAC Organoids co-cultured with PSCs | 10 μ M | Significantly reduced expression. | [7] |
| Migratory Ability of PSCs | 3D co-culture model | 10 μ M | Reduced migratory ability. | [6] |
| MMP2 Expression in PSCs | 3D co-culture model | 10 μ M | Downregulated expression. | [6] |

Experimental Protocols

Protocol 1: Establishment and Maintenance of Human Pancreatic Organoid Cultures

This protocol outlines the general steps for establishing and maintaining human pancreatic organoids from patient-derived tissue or pluripotent stem cells.

Materials:

- Human pancreatic tissue (e.g., from surgical resection) or human pluripotent stem cells (hPSCs)
- Complete PancreaCult™ Organoid Growth Medium (Human)
- Matrigel® Matrix
- Gentle Cell Dissociation Reagent (GCDR)
- DMEM/F-12 with 15mM HEPES and 1% BSA (Wash Medium)
- ROCK inhibitor Y-27632
- Collagenase/Dispase
- Accutase
- Tissue culture-treated plates (12-well, 24-well, 96-well)

Procedure:

- Tissue Digestion (for patient-derived tissue):
 1. Mince the pancreatic tissue into small fragments.
 2. Digest the tissue fragments with a collagenase/dispase solution to release ductal fragments.
 3. Wash the fragments with Wash Medium and centrifuge to pellet.
- Organoid Seeding:
 1. Resuspend the cell pellet or hPSC-derived pancreatic progenitors in cold Matrigel®.

2. Dispense 40-50 μ L droplets of the Matrigel®-cell suspension into the center of pre-warmed culture plate wells to form domes.^[1]
 3. Polymerize the Matrigel® domes by incubating at 37°C for 15-20 minutes.
 4. Carefully add complete PancreaCult™ Organoid Growth Medium supplemented with ROCK inhibitor (for the initial 2-3 days) to each well.
- Organoid Culture and Maintenance:
 1. Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
 2. Replace the culture medium every 2-3 days.
 3. Monitor organoid growth and morphology using a microscope.
 - Organoid Passaging:
 1. When organoids become dense and develop dark centers, they require passaging (typically every 7-10 days).
 2. Mechanically disrupt the Matrigel® domes and collect the organoids.
 3. Dissociate the organoids into smaller fragments using GCDR or by mechanical disruption.
 4. Wash and re-plate the organoid fragments in fresh Matrigel® as described in step 2.

Protocol 2: Treatment of Pancreatic Organoids with Metformin

This protocol describes how to treat established pancreatic organoids with Metformin for experimental studies.

Materials:

- Established pancreatic organoid cultures in 96-well plates
- Metformin stock solution (e.g., 1 M in sterile water)

- Complete PancreaCult™ Organoid Growth Medium (Human)

Procedure:

- Prepare a serial dilution of Metformin in complete culture medium to achieve the desired final concentrations (e.g., 1 μ M, 10 μ M, 100 μ M). Include a vehicle control (medium without Metformin).
- Carefully remove the existing medium from the organoid-containing wells.
- Add the appropriate volume of the Metformin-containing medium or vehicle control to each well.
- Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay

This assay determines the number of viable cells in 3D cultures by quantifying ATP, an indicator of metabolically active cells.

Materials:

- Metformin-treated pancreatic organoids in a white-walled 96-well plate
- CellTiter-Glo® 3D Cell Viability Assay reagent
- DMEM/F-12 medium
- Luminometer

Procedure:

- Thaw the CellTiter-Glo® 3D reagent overnight at 2-8°C and then equilibrate to room temperature before use.[1]

- Equilibrate the 96-well plate containing the treated organoids to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
- Add a volume of the reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.

Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay

This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.^{[9][10]}

Materials:

- Metformin-treated pancreatic organoids in a white-walled 96-well plate
- Caspase-Glo® 3/7 3D Assay reagent
- Luminometer

Procedure:

- Equilibrate the assay plate and its contents to room temperature.
- Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.
- Add the reagent to each well of the 96-well plate.
- Mix gently by orbital shaking for 30-60 seconds.
- Incubate the plate at room temperature for 30 minutes to 3 hours.

- Measure the luminescence of each sample in a plate-reading luminometer.

Protocol 5: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the functional capacity of pancreatic beta-cells within the organoids to secrete insulin in response to glucose.

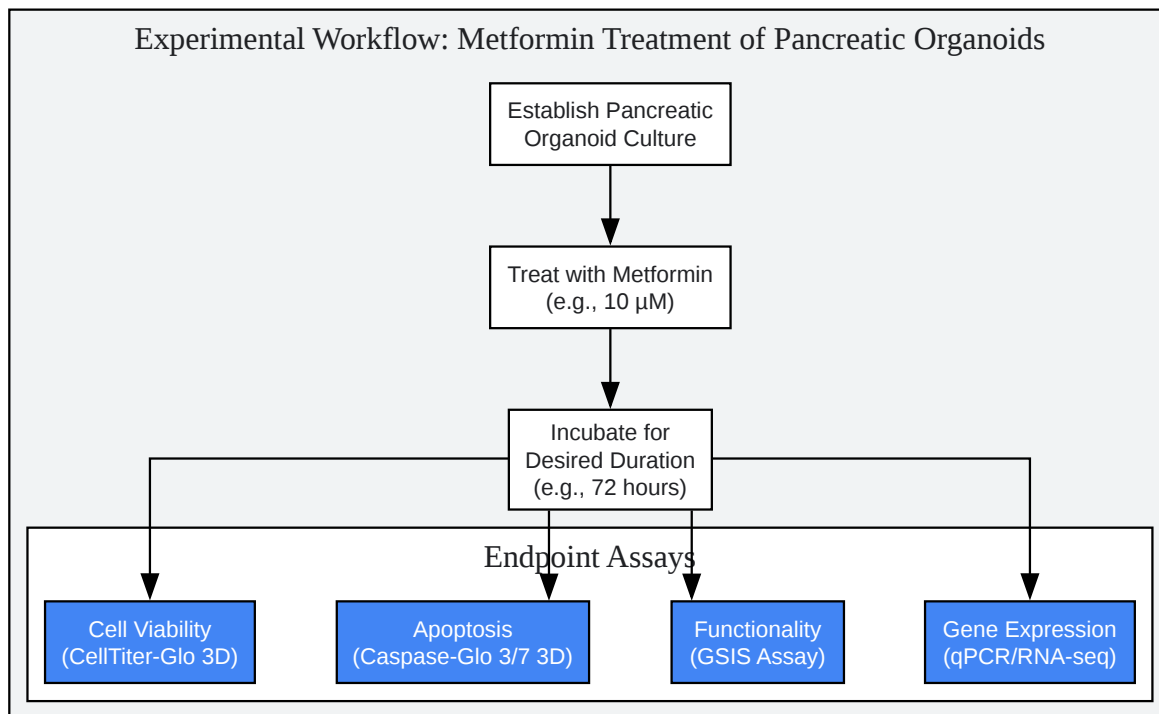
Materials:

- Mature pancreatic organoids
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and different glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)
- Insulin ELISA kit

Procedure:

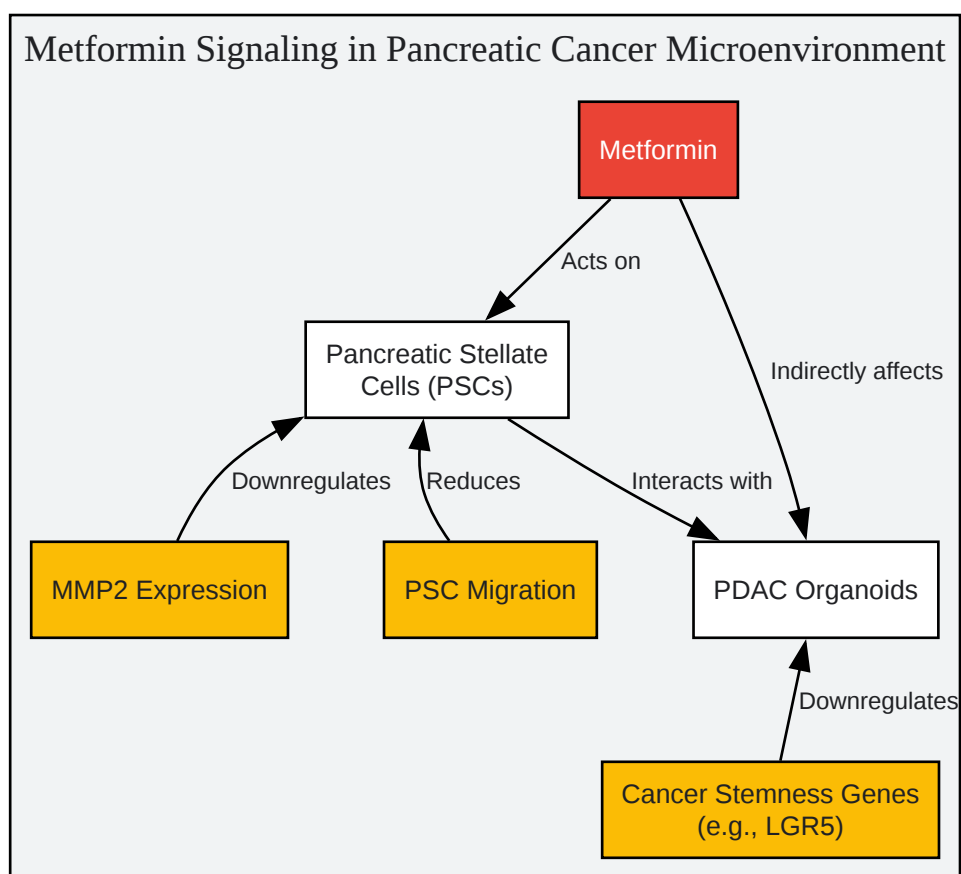
- Manually select organoids of similar size and place them in a multi-well plate (e.g., 10-20 organoids per well).
- Pre-incubate the organoids in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion level.
- Remove the low glucose buffer and replace it with fresh low glucose buffer for 1 hour. Collect the supernatant for basal insulin measurement.
- Replace the low glucose buffer with high glucose buffer (16.7 mM) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
- After collecting the supernatants, lyse the organoids to measure total insulin content.
- Quantify the insulin concentration in the collected supernatants and the organoid lysates using an insulin ELISA kit.
- The stimulation index is calculated as the ratio of insulin secreted under high glucose conditions to that secreted under low glucose conditions.

Visualizations



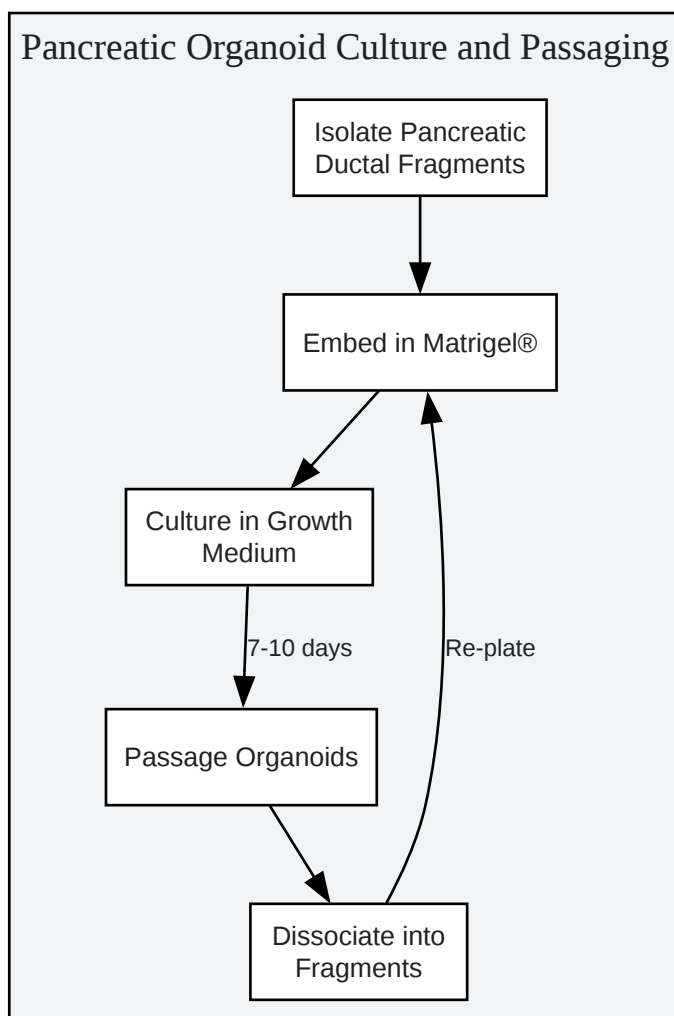
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Caption: Experimental workflow for assessing the effects of Metformin on pancreatic organoids.



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Caption: Signaling pathway of Metformin in a pancreatic cancer organoid co-culture model.



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Caption: Logical relationship of the pancreatic organoid culture and passaging cycle.

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